2-Propionylthiazole

Catalog No.
S703190
CAS No.
43039-98-1
M.F
C6H7NOS
M. Wt
141.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propionylthiazole

CAS Number

43039-98-1

Product Name

2-Propionylthiazole

IUPAC Name

1-(1,3-thiazol-2-yl)propan-1-one

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

InChI

InChI=1S/C6H7NOS/c1-2-5(8)6-7-3-4-9-6/h3-4H,2H2,1H3

InChI Key

TYRAENAWSLPSLW-UHFFFAOYSA-N

SMILES

CCC(=O)C1=NC=CS1

Solubility

Insoluble in water; Soluble in fats, oils, most organic solvents
Miscible at room temperature (in ethanol)

Canonical SMILES

CCC(=O)C1=NC=CS1

2-Propionylthiazole is an organic compound with the molecular formula C₆H₇NOS and a molecular weight of 141.19 g/mol. It is characterized by a thiazole ring, which contributes to its unique chemical properties. The compound appears as a solid that can range in color from colorless to amber and has a boiling point of approximately 95 °C at 1 mm Hg. Its physical state is solid, and it exhibits moderate health hazards, being harmful if swallowed and causing serious eye irritation .

, notably forming complexes with metal ions such as copper(II). For instance, when reacted with thiosemicarbazones, it can form stable metal complexes which are characterized using techniques like NMR and mass spectrometry. The reaction typically involves heating the reactants in an appropriate solvent, such as isopropanol, and can yield crystalline products upon cooling .

Research indicates that 2-propionylthiazole exhibits biological activity, particularly in the realm of medicinal chemistry. It has been studied for its potential anticancer properties through its interactions with DNA and various enzymes. The compound's derivatives have shown promise in inhibiting cell proliferation in certain cancer cell lines, suggesting its utility in developing therapeutic agents .

Several methods exist for synthesizing 2-propionylthiazole:

  • Condensation Reaction: A common method involves the condensation of thiosemicarbazide with propionyl chloride in the presence of a base.
  • Heating with Isopropanol: In one specific synthesis, 2-propionylthiazole is reacted with thiosemicarbazones in isopropanol under acidic conditions, heated to 60 °C for 24 hours, yielding the desired product upon cooling .
  • Metal Complex Formation: The compound can also be synthesized through reactions involving metal salts, leading to various metal complexes that exhibit distinct properties .

2-Propionylthiazole has several applications across different fields:

  • Flavoring Agent: It is used in the food industry as a flavoring agent due to its pleasant aroma.
  • Fragrance Component: The compound serves as a fragrance chemical in perfumery.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications, particularly in oncology .

Interaction studies involving 2-propionylthiazole primarily focus on its binding affinity with biological macromolecules like proteins and nucleic acids. These studies reveal how the compound may affect cellular processes and contribute to its biological activities. For example, its interaction with copper(II) ions enhances its stability and reactivity, making it a candidate for further pharmacological investigations .

Several compounds share structural similarities with 2-propionylthiazole. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Properties
2-AcetylthiazoleThiazole ringExhibits different reactivity patterns; used in agrochemicals .
2-MethylthiazoleThiazole ringKnown for antimicrobial properties; used in pharmaceuticals .
ThiazoleBasic thiazole structureServes as a building block for various bioactive compounds .

The uniqueness of 2-propionylthiazole lies in its specific propionyl substitution on the thiazole ring, which influences its reactivity and biological activity compared to these similar compounds.

Physical Description

Pale yellow, oily liquid; brown-roasted, vanilla-like odou

XLogP3

1.4

Density

1.205-1.210

UNII

05CB62UH9K

GHS Hazard Statements

Aggregated GHS information provided by 1375 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 87 of 1375 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 1288 of 1375 companies with hazard statement code(s):;
H302 (99.92%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

43039-98-1

Wikipedia

2-propionylthiazole

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15

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